molecular formula C16H13F2NO3 B6410393 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% CAS No. 1261917-02-5

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95%

Cat. No. B6410393
CAS RN: 1261917-02-5
M. Wt: 305.28 g/mol
InChI Key: KMCKPDUSGWZQMW-UHFFFAOYSA-N
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Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, or 2-EFB, is a fluorinated carboxylic acid with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a versatile building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 2-EFB is also used as an intermediate in the production of biologically active compounds, such as hormones and antibiotics. In addition, it has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

2-EFB has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential use in the synthesis of biologically active compounds, such as hormones and antibiotics. In addition, it has been used as a starting material for the synthesis of fluorinated polymers, as well as for the synthesis of fluorinated monomers.

Mechanism of Action

2-EFB is a fluorinated carboxylic acid that can act as a nucleophilic reagent in organic synthesis. Its reactivity is due to the electron-withdrawing effect of the fluorine atoms, which increases the nucleophilicity of the carboxylic acid. In addition, the electron-withdrawing effect of the fluorine atoms also increases the acidity of the carboxylic acid, making it more reactive towards nucleophiles.
Biochemical and Physiological Effects
2-EFB has been studied for its potential effects on the biochemical and physiological processes of living organisms. Studies have shown that it can act as a pro-drug, meaning that it is converted to an active compound by enzymatic action in the body. In addition, it has been found to be an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It has also been shown to possess antifungal and antibacterial activity, as well as to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

2-EFB is a versatile and useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and can be easily prepared in high yields. In addition, the reaction conditions are mild and do not require the use of hazardous reagents. However, the reactivity of 2-EFB can be unpredictable, and it can undergo side reactions if not handled properly.

Future Directions

In the future, 2-EFB could be further studied for its potential applications in the synthesis of biologically active compounds, such as hormones and antibiotics. Its potential use in the treatment of various diseases could also be explored. Additionally, its potential as a pro-drug could be investigated further, as well as its ability to inhibit certain enzymes, such as COX-2. Finally, its potential as a reagent for the synthesis of fluorinated polymers and monomers could be studied further.

Synthesis Methods

2-EFB is synthesized via the reaction of 4-ethylcarbamoyl-3-fluorophenol with 5-fluorobenzoyl chloride in aqueous acetic acid. The reaction is conducted at a temperature of 100-110°C, and the product is isolated by crystallization. The yield of the reaction is typically greater than 95%.

properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)12-5-3-9(7-14(12)18)11-6-4-10(17)8-13(11)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKPDUSGWZQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691911
Record name 4'-(Ethylcarbamoyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid

CAS RN

1261917-02-5
Record name 4'-(Ethylcarbamoyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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